molecular formula C28H28N4O5 B2822482 3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione CAS No. 892277-82-6

3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2822482
CAS No.: 892277-82-6
M. Wt: 500.555
InChI Key: PMOXFEOPHSNRCA-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the methoxybenzyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include:

    Benzyl halides:

    Piperazine: for the formation of the piperazine ring.

    Methoxyphenyl derivatives: for the methoxyphenyl group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: including halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is studied for its potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, derivatives of quinazoline compounds are often explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

Industrially, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzyl derivatives: Compounds with similar benzyl groups.

    3-methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.

    Quinazoline derivatives: Other compounds in the quinazoline family.

Uniqueness

The uniqueness of 3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

CAS No.

892277-82-6

Molecular Formula

C28H28N4O5

Molecular Weight

500.555

IUPAC Name

3-[(4-methoxyphenyl)methyl]-7-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C28H28N4O5/c1-36-22-9-6-19(7-10-22)18-32-27(34)24-11-8-20(16-25(24)29-28(32)35)26(33)31-14-12-30(13-15-31)21-4-3-5-23(17-21)37-2/h3-11,16-17H,12-15,18H2,1-2H3,(H,29,35)

InChI Key

PMOXFEOPHSNRCA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)OC)NC2=O

solubility

not available

Origin of Product

United States

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